1-ADAMANTYL[1-(4-CHLORO-3-NITROPHENYL)-6-METHOXY-1,3,4,9-TETRAHYDRO-2H-BETA-CARBOLIN-2-YL]METHANONE
Overview
Description
1-ADAMANTYL[1-(4-CHLORO-3-NITROPHENYL)-6-METHOXY-1,3,4,9-TETRAHYDRO-2H-BETA-CARBOLIN-2-YL]METHANONE is a complex organic compound that features a unique structure combining adamantane, a polycyclic hydrocarbon, with a beta-carboline derivative
Preparation Methods
The synthesis of 1-ADAMANTYL[1-(4-CHLORO-3-NITROPHENYL)-6-METHOXY-1,3,4,9-TETRAHYDRO-2H-BETA-CARBOLIN-2-YL]METHANONE involves several steps:
Starting Materials: The synthesis begins with the preparation of the adamantane derivative and the beta-carboline core.
Coupling Reactions: The adamantane derivative is coupled with the beta-carboline core using a series of reactions, including Suzuki-Miyaura coupling.
Functional Group Transformations:
Final Assembly: The final compound is assembled through a series of condensation and cyclization reactions under controlled conditions.
Industrial production methods for this compound are still under development, with ongoing research focused on optimizing yields and reducing production costs.
Chemical Reactions Analysis
1-ADAMANTYL[1-(4-CHLORO-3-NITROPHENYL)-6-METHOXY-1,3,4,9-TETRAHYDRO-2H-BETA-CARBOLIN-2-YL]METHANONE undergoes various chemical reactions:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert nitro groups to amines or to reduce other functional groups.
Common reagents used in these reactions include oxidizing agents like iodine, reducing agents like sodium borohydride, and various catalysts for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-ADAMANTYL[1-(4-CHLORO-3-NITROPHENYL)-6-METHOXY-1,3,4,9-TETRAHYDRO-2H-BETA-CARBOLIN-2-YL]METHANONE has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-ADAMANTYL[1-(4-CHLORO-3-NITROPHENYL)-6-METHOXY-1,3,4,9-TETRAHYDRO-2H-BETA-CARBOLIN-2-YL]METHANONE involves its interaction with specific molecular targets:
Comparison with Similar Compounds
1-ADAMANTYL[1-(4-CHLORO-3-NITROPHENYL)-6-METHOXY-1,3,4,9-TETRAHYDRO-2H-BETA-CARBOLIN-2-YL]METHANONE can be compared with other similar compounds:
Properties
IUPAC Name |
1-adamantyl-[1-(4-chloro-3-nitrophenyl)-6-methoxy-1,3,4,9-tetrahydropyrido[3,4-b]indol-2-yl]methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H30ClN3O4/c1-37-20-3-5-24-22(12-20)21-6-7-32(28(34)29-13-16-8-17(14-29)10-18(9-16)15-29)27(26(21)31-24)19-2-4-23(30)25(11-19)33(35)36/h2-5,11-12,16-18,27,31H,6-10,13-15H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZDDUPDFEACYNH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)NC3=C2CCN(C3C4=CC(=C(C=C4)Cl)[N+](=O)[O-])C(=O)C56CC7CC(C5)CC(C7)C6 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H30ClN3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
520.0 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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